molecular formula C12H15N3 B1482303 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2098141-99-0

2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1482303
CAS No.: 2098141-99-0
M. Wt: 201.27 g/mol
InChI Key: BKYWEVKUNRXUGW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a cyclopropyl group, a prop-2-yn-1-yl group, and a tetrahydropyrazolo[1,5-a]pyrazine core

Properties

IUPAC Name

2-cyclopropyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-5-14-6-7-15-11(9-14)8-12(13-15)10-3-4-10/h1,8,10H,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYWEVKUNRXUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN2C(=CC(=N2)C3CC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.

    Attachment of the prop-2-yn-1-yl group: This can be done using propargyl bromide or similar reagents under basic conditions to introduce the alkyne functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne and other functional groups can be reduced under suitable conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group may yield ketones or aldehydes, while reduction can lead to alkanes or alcohols.

Scientific Research Applications

2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the core structure but may have different substituents, leading to variations in their biological activity and chemical properties.

    Cyclopropyl-containing heterocycles: Compounds with a cyclopropyl group attached to a heterocyclic core, which may exhibit similar reactivity and applications.

Uniqueness

2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial applications.

Biological Activity

2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, including its biochemical properties, cellular effects, and applications in scientific research.

Molecular Formula

  • C : 12
  • H : 15
  • N : 3

Structural Features

The compound features a cyclopropyl group and a prop-2-yn-1-yl group attached to a tetrahydropyrazolo[1,5-a]pyrazine core. This unique combination contributes to its diverse biological activities.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes:

  • Hydrolase Inhibition : It has been shown to inhibit specific hydrolase enzymes critical for biomolecule breakdown, impacting metabolic pathways and cellular processes.

Cellular Effects

The compound significantly influences cellular functions:

  • MAPK Pathway Modulation : It modulates the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular responses to stimuli.
PropertyDescription
Molecular Weight 201.27 g/mol
Solubility Soluble in organic solvents
pKa Value Not available

Anticancer Potential

Studies have highlighted the anticancer potential of pyrazolo derivatives:

  • Cell Proliferation Inhibition : The compound exhibits inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival .

Enzymatic Inhibition

The compound's ability to inhibit key enzymes makes it a candidate for drug development:

  • Kinase Inhibition : It has shown potential as an ATP-competitive inhibitor against certain kinases involved in cancer progression .

Medicinal Chemistry

This compound serves as a valuable scaffold for developing new therapeutic agents aimed at various diseases.

Organic Synthesis

Its unique structure allows it to be an intermediate in synthesizing more complex molecules, enhancing the diversity of chemical libraries available for research.

Study 1: Anticancer Activity

A study explored the effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models. The mechanism was linked to the inhibition of the MAPK signaling pathway.

Study 2: Enzyme Interaction

Another research focused on the compound's interaction with hydrolases. It was found to effectively inhibit these enzymes at low micromolar concentrations, suggesting its potential as a lead compound for drug design targeting metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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